2,6-Dichloro-4-(methylthio)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-4-methylsulfanylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NS/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVJPWCFQOCCQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Broader Context: Significance of Halogenated Pyridine Derivatives
Halogenated pyridines are pivotal in organic synthesis, largely due to the reactivity of the carbon-halogen bond which allows for a wide array of chemical transformations. nih.gov These compounds serve as key precursors for the synthesis of pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. nih.gov The introduction of halogen atoms to the pyridine (B92270) ring significantly alters its electronic properties, influencing its reactivity and providing a handle for further functionalization.
Substituted pyridine compounds are frequently employed as starting materials in nucleophilic substitution reactions and are instrumental in constructing more complex heterocyclic and macrocyclic structures. eurekalert.org Their inherent value is also evident in their prevalence in functional molecules, including a multitude of commercialized drugs. nih.govnih.gov The ability to selectively introduce halogens into pyridine-containing molecules is a powerful strategy in medicinal chemistry, enabling the creation of diverse analogs for structure-activity relationship studies. nih.gov
A Closer Look at 2,6 Dichloro 4 Methylthio Pyridine: Structure and Reactivity
Established and Emerging Synthetic Routes to Substituted Pyridines
The formation of the foundational pyridine ring is the initial critical step. This can be achieved through various synthetic routes, broadly categorized into cyclization reactions to build the ring and direct functionalization of a pre-existing pyridine ring.
Cyclization Reactions for Pyridine Ring Formation
Cyclization reactions offer a powerful approach to construct the pyridine skeleton from acyclic precursors. These methods are advantageous for creating highly substituted pyridines with specific substitution patterns. nih.gov One of the most prominent and efficient methods is the [2+2+2] cycloaddition reaction. This reaction involves the transition metal-catalyzed cycloaddition of alkynes and nitriles. rsc.org Cobalt has emerged as a versatile and economical catalyst for these transformations, enabling the construction of a wide range of chiral and achiral multi-substituted pyridines. rsc.org
Another notable cyclization strategy involves a cascade reaction sequence. For instance, a method employing a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates leads to the formation of a 3-azatriene intermediate. This intermediate then undergoes thermal electrocyclization and subsequent air oxidation to yield the desired substituted pyridine. nih.govorganic-chemistry.org This approach is valued for its modularity and tolerance of various functional groups. nih.govorganic-chemistry.org Furthermore, Diels-Alder cycloadditions between vinylallenes and sulfonyl cyanides provide a convergent route to multisubstituted pyridines. acs.org
Direct Functionalization of Pre-formed Pyridine Rings
Direct functionalization of an existing pyridine ring presents an alternative and often more atom-economical approach. rsc.org However, the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom pose significant challenges to direct C-H functionalization. rsc.orgbenthamdirect.combeilstein-journals.org To overcome these hurdles, various strategies have been developed.
One common approach involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. researchgate.net After the desired functionalization, the N-oxide can be removed through deoxygenation. researchgate.net
Transition-metal catalysis has also been instrumental in advancing direct pyridine functionalization. beilstein-journals.org Palladium-catalyzed reactions, for example, have been developed for the direct diarylation of pyridines at the 2- and 6-positions using a transient activator strategy. nih.gov Iron-catalyzed C-H activation has also shown promise for the arylation of pyridines. nih.gov These methods often require specific directing groups or activators to achieve the desired regioselectivity. benthamdirect.com
Introduction of Chlorine Substituents
Once the pyridine core is established, the next crucial step is the introduction of chlorine atoms at the 2- and 6-positions. This is typically achieved through regioselective chlorination or halogen exchange reactions.
Regioselective Chlorination Strategies
Direct chlorination of pyridine can be challenging due to the ring's low reactivity. chempanda.com High temperatures or the use of radical starters are often necessary for electrophilic substitutions. youtube.com The direct chlorination of pyridine often yields 2-chloropyridine (B119429) as the primary product, which can then be further chlorinated to 2,6-dichloropyridine (B45657). chempanda.comgoogle.com
The use of pyridine N-oxides provides a more controlled method for regioselective chlorination. The N-oxide activates the 2- and 6-positions, facilitating chlorination at these sites. researchgate.net Subsequent deoxygenation yields the desired 2,6-dichloropyridine. Chlorination of 2-hydroxypyridine (B17775) with reagents like phosphoryl chloride is another established method to produce 2-chloropyridine, which can then undergo further chlorination. chempanda.com
Halogen Exchange Reactions
Halogen exchange reactions offer an alternative route to introduce chlorine atoms. This method is particularly useful when starting with other halogenated pyridines. For instance, silyl-mediated halogen exchange can be employed. Heating a 2-chloropyridine with bromotrimethylsilane (B50905) can yield the corresponding 2-bromopyridine. epfl.ch While this example illustrates a chloro-to-bromo exchange, similar principles can be applied for introducing chlorine.
Furthermore, halogen/metal exchange reactions provide a versatile tool for functionalizing pyridines. znaturforsch.com By carefully selecting the organometallic reagent and reaction conditions, it is possible to achieve regioselective metalation followed by quenching with a chlorine source. For example, the reaction of 5-bromo-2-chloropyridine (B1630664) with TMPMgCl·LiCl allows for regioselective magnesiation at the 6-position. znaturforsch.com While not a direct chlorination, this highlights the potential for introducing substituents at specific positions through metalated intermediates.
Incorporation of the Methylthio Group
The final step in the synthesis of this compound is the introduction of the methylthio (-SMe) group at the 4-position. A common and direct method for this transformation is the reaction of 2,4,6-trichloropyridine (B96486) with a methylthiolating agent.
A documented synthesis involves the treatment of 2,4,6-trichloropyridine with sodium methanethiolate (B1210775) (NaSMe) or by using methanol (B129727) and sodium hydride to generate the methoxide (B1231860) in situ, which then reacts with a sulfur source or undergoes a more complex transformation. chemicalbook.com A specific procedure describes the slow addition of sodium hydride and methanol to a solution of 2,4,6-trichloropyridine in DMF at 0°C. chemicalbook.com The reaction mixture is then stirred at room temperature, leading to the selective substitution of the chlorine atom at the 4-position with a methoxy group, which in this documented case leads to 2,6-dichloro-4-methoxy-pyridine. chemicalbook.com To obtain the target methylthio compound, sodium methylthiolate would be the direct reagent of choice. The higher reactivity of the 4-position in 2,4,6-trichloropyridine towards nucleophilic substitution facilitates this selective functionalization.
Another potential route could involve the reaction of 2,6-dichloropyridine with a reagent that introduces the methylthio group. In some cases, solvent degradation in reactions involving DMSO can lead to the formation of methylthio-substituted byproducts, although this is not a controlled synthetic method. google.com
Below is an interactive data table summarizing the key reagents and their roles in the synthetic pathways discussed.
| Synthetic Step | Key Reagent/Catalyst | Function | Relevant Section |
| Pyridine Ring Formation | Cobalt catalysts | Catalyzes [2+2+2] cycloaddition of alkynes and nitriles | 2.1.1. |
| Pyridine Ring Formation | Copper catalysts | Catalyzes cross-coupling in a cascade reaction to form pyridines | 2.1.1. |
| Direct Functionalization | Palladium catalysts | Catalyzes direct C-H arylation of pyridine rings | 2.1.2. |
| Direct Functionalization | Pyridine N-oxides | Activates the pyridine ring for nucleophilic and electrophilic substitution | 2.1.2., 2.2.1. |
| Chlorination | Chlorine (Cl₂) | Direct chlorination of the pyridine ring | 2.2.1. |
| Chlorination | Phosphoryl chloride (POCl₃) | Chlorinating agent for hydroxypyridines | 2.2.1. |
| Halogen Exchange | Bromotrimethylsilane (TMSBr) | Reagent for silyl-mediated halogen exchange | 2.2.2. |
| Halogen/Metal Exchange | TMPMgCl·LiCl | Reagent for regioselective metalation of pyridines | 2.2.2. |
| Methylthio Group Incorporation | Sodium methanethiolate (NaSMe) | Nucleophile for introducing the methylthio group | 2.3. |
Strategies for Carbon-Sulfur Bond Formation
The creation of carbon-sulfur (C–S) bonds is a fundamental process in organic synthesis, with numerous strategies developed beyond the classical nucleophilic substitution described above. acs.org These methods are broadly applicable to the synthesis of various organosulfur compounds, including alkylthio-substituted heterocycles. nih.gov
Key strategies for C–S bond formation include:
Sulfa-Michael Addition: This involves the 1,4-addition of sulfur nucleophiles to α,β-unsaturated carbonyl compounds. While not directly applicable to the synthesis of this compound from a pyridine core, it is a cornerstone method for creating C-S bonds in other molecular scaffolds. acs.org
Metal-Catalyzed Cross-Coupling Reactions: Palladium, nickel, or copper catalysts are widely used to couple thiols with aryl or heteroaryl halides. A potential, albeit more complex, route to the target compound could involve a palladium-catalyzed coupling of 2,6-dichloro-4-iodopyridine (B1314714) with methanethiol.
Reactions with Electrophilic Sulfur Reagents: An alternative approach involves the reaction of a nucleophilic carbon (e.g., an organometallic pyridine derivative) with an electrophilic sulfur species like dimethyl disulfide (MeS-SMe) or N-(methylthio)phthalimide. For instance, lithiation of a suitably protected dichloropyridine could be followed by quenching with such an electrophile.
Enzymatic C–S Bond Formation: In the realm of biosynthesis, a wide array of enzymes, including transferases and oxygenases, catalyze the formation of C–S bonds in natural products. nih.govacs.org While not a common laboratory synthesis method for a compound like this compound, these biological systems showcase sophisticated mechanisms for sulfur incorporation. acs.org
These diverse strategies highlight the versatility of modern organic chemistry in constructing the C–S linkage present in this compound.
Analogous Synthetic Chemistry for Halogenated and Alkylthio-Substituted Heterocycles
The synthetic chemistry applied to this compound is mirrored in the preparation of a wide range of other halogenated and alkylthio-substituted heterocycles. sigmaaldrich.com These compounds are often valuable intermediates in medicinal chemistry and materials science.
The principle of selective nucleophilic aromatic substitution (SNAr) is a common theme. As previously mentioned, the synthesis of 2,6-dichloro-4-methoxy-pyridine from 2,4,6-trichloropyridine is a direct analogue. chemicalbook.com The reaction proceeds under mild conditions, with the methoxide ion selectively displacing the C-4 chlorine.
This reactivity pattern is not limited to pyridine. Other electron-deficient heterocyclic systems, such as pyrimidines and triazines, bearing multiple halogen substituents undergo similar regioselective substitutions. For example, 2,4,6-trichloropyrimidine (B138864) can be sequentially substituted with different nucleophiles at the 4-, 6-, and then 2-positions to build up molecular complexity.
Furthermore, the introduction of sulfur nucleophiles into halogenated heterocycles is a widely employed strategy. The reaction of 2-chloropyridine with various thiols is a standard method for producing 2-alkylthiopyridines. In more complex systems, controlling regioselectivity is key. The reaction of 2,4-dichloropyridine (B17371) with organoboron, -zinc, or -magnesium reagents can be directed to achieve cross-coupling selectively at the C-4 position, leaving the C-2 chlorine untouched. organic-chemistry.org This allows for subsequent manipulation of the remaining halogen, providing a pathway to diverse disubstituted pyridines.
The synthesis of these analogues underscores a general principle: the electronic nature of the heterocyclic ring and the relative positions of the halogen atoms dictate the site of nucleophilic attack, enabling the selective synthesis of a vast array of substituted heterocycles.
Reaction Chemistry and Derivatization Strategies for 2,6 Dichloro 4 Methylthio Pyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring, being inherently electron-deficient, is activated towards nucleophilic attack, a characteristic that is significantly enhanced by the presence of two electron-withdrawing chlorine atoms at the C2 and C6 positions. youtube.com This electronic arrangement makes nucleophilic aromatic substitution (SNAr) a primary and highly efficient pathway for the functionalization of this molecule. youtube.com
Site-Selective Displacement of Chlorine Atoms
The chlorine atoms at the 2- and 6-positions of the pyridine ring are highly susceptible to displacement by nucleophiles. These positions, being ortho to the ring nitrogen, are electronically activated. Attack by a nucleophile at these sites leads to the formation of a negatively charged Meisenheimer-type intermediate. This intermediate is notably stabilized by resonance, with one of the key resonance structures placing the negative charge on the electronegative nitrogen atom. stackexchange.comvaia.com This stabilization significantly lowers the activation energy for the substitution, making the reaction favorable.
Due to the symmetry of 2,6-Dichloro-4-(methylthio)pyridine, the two chlorine atoms are chemically equivalent. Therefore, monosubstitution will occur statistically at either the C2 or C6 position, leading to a single product. Disubstitution is also possible under more forcing conditions or with an excess of the nucleophile, allowing for the replacement of both chlorine atoms.
Reactivity Towards Various Nucleophiles
The activated nature of the C-Cl bonds in this compound allows for reactions with a wide array of nucleophiles. This reactivity provides a robust platform for introducing diverse functional groups onto the pyridine core.
N-Nucleophiles: Primary and secondary amines, anilines, and other nitrogen-based nucleophiles readily displace the chlorine atoms. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction. This provides a straightforward route to various aminopyridine derivatives.
O-Nucleophiles: Alkoxides and phenoxides are effective nucleophiles for introducing ether linkages. The reaction of this compound with sodium or potassium alkoxides, for instance, yields the corresponding 2-alkoxy-6-chloro-4-(methylthio)pyridine derivatives.
S-Nucleophiles: Thiolates can also be employed to replace the chlorine atoms, leading to the formation of new thioether bonds.
The general mechanism for these substitutions involves the addition of the nucleophile to the carbon bearing the chlorine atom, followed by the elimination of the chloride leaving group, which restores the aromaticity of the ring. youtube.com
Transformations Involving the Methylthio Moiety
The methylthio (-SCH3) group at the C4 position offers additional opportunities for chemical modification, primarily through oxidation of the sulfur atom.
Oxidation to Sulfoxide (B87167) and Sulfone Derivatives
The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide and sulfone. acsgcipr.org This transformation is significant as it dramatically alters the electronic properties of the substituent and, consequently, the reactivity of the entire molecule.
Sulfoxide Formation: Controlled oxidation, often using one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, can selectively convert the thioether to a sulfoxide, yielding 2,6-dichloro-4-(methylsulfinyl)pyridine. A variety of other reagents, including hydrogen peroxide or hypervalent iodine compounds, can also achieve this transformation. organic-chemistry.orgjchemrev.com
Sulfone Formation: Using an excess of the oxidizing agent or more potent systems like potassium permanganate (B83412) (KMnO4) or hydrogen peroxide with a tungsten catalyst, the thioether can be fully oxidized to the sulfone, 2,6-dichloro-4-(methylsulfonyl)pyridine. organic-chemistry.orgresearchgate.net The sulfone group is a very strong electron-withdrawing group. This increased electron-withdrawing capacity further activates the C2 and C6 positions towards nucleophilic attack. In some systems, the methylsulfonyl group itself can act as a leaving group in SNAr reactions. researchgate.net
The choice of oxidant and reaction conditions is crucial for achieving selectivity between the sulfoxide and the sulfone. acsgcipr.org
Displacement or Cleavage of the Methylthio Group
While the primary site for nucleophilic attack is the chlorinated positions, under certain conditions, the methylthio group or its oxidized derivatives can be displaced. The methylsulfonyl group (-SO2CH3) in the corresponding sulfone is an excellent leaving group, often more labile than chloride in certain nucleophilic aromatic substitution contexts. researchgate.net This allows for a sequential functionalization strategy where the chlorine atoms are substituted first, followed by oxidation of the thioether and subsequent displacement of the resulting sulfonyl group. Direct cleavage or displacement of the methylthio group itself is less common and typically requires specific reagents or reaction pathways.
Electrophilic Reactions and Functionalization
The electron-deficient nature of the pyridine ring in this compound, compounded by the two electron-withdrawing chlorine atoms, makes the molecule highly deactivated towards classical electrophilic aromatic substitution reactions such as nitration or Friedel-Crafts acylation. The ring nitrogen is also the primary site of interaction with electrophiles, often leading to the formation of pyridinium (B92312) salts, which further deactivates the ring. youtube.com
Consequently, direct electrophilic functionalization on the carbon atoms of the ring is challenging and generally not a preferred method for derivatization. Alternative strategies, such as metal-halogen exchange followed by trapping with an electrophile, might provide a route to certain functionalized derivatives, though these are not widely reported for this specific substrate. Functionalization is almost exclusively achieved through the nucleophilic substitution and sulfur oxidation pathways described above.
Advanced Spectroscopic and Computational Investigations of 2,6 Dichloro 4 Methylthio Pyridine
Comprehensive Spectroscopic Characterization
The elucidation of the precise molecular structure and bonding characteristics of 2,6-Dichloro-4-(methylthio)pyridine is achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic connectivity and molecular environment can be assembled.
The ¹H and ¹³C NMR spectra are fundamental for determining the basic structure of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple. Due to the substitution pattern, the two pyridine (B92270) protons at positions 3 and 5 are chemically equivalent, leading to a single signal for these aromatic protons. The methyl group of the methylthio substituent will also produce a distinct singlet.
Based on data from analogous compounds such as 2,6-dichloropyridine (B45657) chemicalbook.com and other substituted pyridines, the chemical shifts can be predicted. The electron-withdrawing nature of the two chlorine atoms will deshield the ring protons, while the methylthio group, being electron-donating through resonance but inductively withdrawing, will have a more complex influence. The predicted chemical shifts are presented in Table 1.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-3, H-5 | ~7.3 | s (singlet) |
| -SCH₃ | ~2.5 | s (singlet) |
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2, C-6 | ~151 |
| C-4 | ~150 |
| C-3, C-5 | ~122 |
| -SCH₃ | ~15 |
To confirm the assignments from one-dimensional NMR and to further elucidate the molecular structure, two-dimensional NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A COSY experiment reveals proton-proton (¹H-¹H) coupling interactions. For this compound, no cross-peaks are expected in the COSY spectrum as there are no vicinal or geminal protons to couple with each other. The aromatic protons (H-3 and H-5) and the methyl protons are isolated spin systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. For the title compound, an HMQC or HSQC spectrum would show a correlation between the signal for the C-3 and C-5 carbons and the signal for the H-3 and H-5 protons. It would also show a clear correlation between the methyl carbon and the methyl protons of the -SCH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for connecting the different spin systems. Key predicted HMBC correlations for this compound are outlined in Table 3. These correlations would definitively confirm the substitution pattern of the pyridine ring.
| Proton | Correlated Carbon(s) | Number of Bonds |
|---|---|---|
| H-3, H-5 | C-2, C-6 | ²J |
| C-4 | ²J | |
| -SCH₃ | C-4 | ²J |
| C-3, C-5 | ³J |
Vibrational Spectroscopy for Bond Characterization and Conformational Studies
The FT-IR spectrum is dominated by vibrations that result in a change in the dipole moment of the molecule. For this compound, characteristic absorption bands are expected for the C-Cl, C-S, and pyridine ring vibrations. The predicted key FT-IR absorption bands are listed in Table 4.
FT-Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. It is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. The C-S and symmetric ring breathing modes are often more prominent in the Raman spectrum. Predicted key FT-Raman bands are presented in Table 4.
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Pyridine ring C-H stretching | ~3100-3000 | ~3100-3000 | Medium |
| -CH₃ stretching (asymmetric) | ~2980 | ~2980 | Medium-Weak |
| -CH₃ stretching (symmetric) | ~2920 | ~2920 | Medium-Weak |
| Pyridine ring stretching (C=C, C=N) | ~1600-1400 | ~1600-1400 | Strong |
| -CH₃ deformation | ~1450 | ~1450 | Medium |
| Pyridine ring breathing | Weak | ~1000 | Strong |
| C-Cl stretching | ~800-600 | ~800-600 | Strong |
| C-S stretching | ~700-600 | ~700-600 | Medium |
The comprehensive spectroscopic analysis, combining one- and two-dimensional NMR with FT-IR and FT-Raman spectroscopy, allows for a confident elucidation of the molecular structure of this compound. While the presented data is based on well-established trends from analogous compounds, it provides a robust framework for the interpretation of future experimental results for this specific molecule.
High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. chromatographyonline.comthermofisher.com Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers provide mass accuracy typically within 5 parts per million (ppm). chromatographyonline.comenovatia.com This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. Furthermore, analysis of the fragmentation patterns produced during MS/MS experiments helps to elucidate the compound's structure by identifying its constituent substructures. chromatographyonline.com
Despite the importance of this technique, a specific high-resolution mass spectrum for this compound, including its exact mass measurement and a detailed analysis of its fragmentation pathways, is not available in the reviewed scientific literature.
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org A successful single-crystal X-ray analysis provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. It also describes the packing of molecules within the crystal lattice, governed by intermolecular interactions. researchgate.netnih.gov
A search of crystallographic databases and the scientific literature did not yield any results for the single-crystal X-ray structure of this compound. While structures for other substituted pyridines have been published, no such data exists for the target compound. nih.govrsc.org
Theoretical and Computational Chemistry Studies
Computational chemistry provides profound insights into the behavior of molecules, complementing experimental findings. These studies can predict molecular geometries, electronic properties, and spectroscopic data.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for optimizing molecular geometries to their lowest energy state and for calculating various electronic properties. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of electron density, and dipole moments. No published studies employing DFT calculations on this compound were identified.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and charge transfer between orbitals within a molecule. nih.gov It provides a detailed picture of bonding and antibonding interactions that contribute to molecular stability. A literature search found no NBO analysis performed specifically on this compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov This allows for the prediction of sites for chemical reactions. No MEP maps for this compound have been reported in the literature.
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are frequently used to predict spectroscopic data such as NMR chemical shifts, and vibrational frequencies (IR and Raman). These predicted spectra can be compared with experimental data to confirm structural assignments. As no computational studies on this compound have been published, there are no predicted spectroscopic parameters to report.
Applications As a Key Chemical Intermediate in Advanced Synthesis
Role in Heterocyclic Chemistry as a Versatile Building Block
In heterocyclic chemistry, the pyridine (B92270) scaffold is a fundamental structural motif found in a vast number of biologically active compounds and functional materials. nih.govresearchgate.net 2,6-Dichloro-4-(methylthio)pyridine serves as an exceptional building block due to the differential reactivity of its substituent groups. The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic substitution, while the methylthio group at the 4-position can be oxidized to a sulfoxide (B87167) or sulfone, which can then also act as a leaving group. This tiered reactivity allows for a programmed and regioselective introduction of various functional groups.
The pyridine nitrogen itself can participate in reactions, influencing the reactivity of the ring and providing a site for quaternization or coordination to metal centers. ontosight.aiwikipedia.org This multi-faceted reactivity profile enables chemists to construct a diverse library of polysubstituted pyridine derivatives, which are key components in the synthesis of more elaborate heterocyclic systems. For instance, the core structure can be elaborated through cross-coupling reactions, aminations, and other transformations to build fused heterocyclic systems or to introduce pharmacophoric elements.
Precursor in the Synthesis of Functional Molecules
The utility of this compound extends to its role as a precursor for a variety of functional molecules, particularly in the agrochemical and pharmaceutical sectors. The specific arrangement of its functional groups provides a convenient starting point for the synthesis of complex target molecules.
Agrochemical Active Ingredients and Intermediates
Pyridine-containing compounds are of significant importance in the agrochemical industry, functioning as herbicides, insecticides, and fungicides. researchgate.netnih.gov The structural features of this compound make it an attractive intermediate for the development of new crop protection agents. The dichloro substitution pattern is a common feature in many commercial agrochemicals, and the methylthio group can be a key element for biological activity or a handle for further synthetic modification. nih.gov
The synthesis of various agrochemicals often involves the displacement of the chloro groups with other functionalities, such as amines, alcohols, or thiols, to generate the desired active ingredient. The ability to selectively modify the pyridine core allows for the fine-tuning of the molecule's efficacy, selectivity, and environmental profile.
Pharmaceutical Active Ingredients and Intermediates
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a wide range of approved drugs. nih.govrsc.org Its ability to form hydrogen bonds, act as a bioisostere for other aromatic systems, and coordinate to metal ions in metalloenzymes makes it a highly sought-after structural motif in drug design. researchgate.netnih.gov
Drug design strategies often leverage the versatility of the pyridine scaffold to optimize ligand-receptor interactions. The ability to introduce a variety of substituents at different positions on the pyridine ring, as facilitated by intermediates like this compound, is crucial for structure-activity relationship (SAR) studies. By systematically modifying the substituents, medicinal chemists can enhance potency, selectivity, and metabolic stability.
This compound provides a robust platform for the synthesis of novel pharmaceutical agents. The chloro groups can be readily displaced by a wide range of nucleophiles, enabling the introduction of diverse side chains and functional groups that are essential for biological activity. This versatility allows for the rapid generation of compound libraries for high-throughput screening.
The methylthio group can also play a direct role in the biological activity of the final compound or can be modified to other functionalities. For example, oxidation to the corresponding sulfone can alter the electronic properties and steric bulk of the molecule, potentially leading to improved interactions with the target protein.
Emerging Applications in Materials Science
Beyond its established roles in the life sciences, the unique electronic properties of this compound and its derivatives are attracting attention in the field of materials science. The conjugated π-system of the pyridine ring, combined with the influence of the electron-withdrawing chloro groups and the electron-donating methylthio group, can give rise to interesting optical and electronic properties. ontosight.ai
These properties make such compounds potential candidates for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic characteristics of the molecule through synthetic modification of the pyridine core is a key advantage in the design of new materials with tailored properties. Research in this area is exploring the incorporation of these and similar pyridine-based building blocks into larger conjugated systems and polymers for various electronic applications. ontosight.ai
Concluding Remarks and Future Research Perspectives
Unexplored Synthetic Avenues for 2,6-Dichloro-4-(methylthio)pyridine
The synthesis of functionalized pyridines is a mature field, yet opportunities remain for developing more efficient, sustainable, and novel routes to this compound. Current methods often rely on multi-step sequences starting from precursors like thiobarbituric acid, which is converted to 4,6-dichloro-2-(methylthio)pyrimidine. arkat-usa.org While effective, these pathways can be lengthy. Future research could explore more direct and innovative approaches.
One promising area is the late-stage functionalization of simpler pyridine (B92270) cores. For instance, methods for the meta-selective C-H functionalization of pyridines, which traditionally require harsh conditions, have recently seen significant advances using milder, one-pot techniques that temporarily disrupt the ring's aromaticity. acs.org Applying such strategies could allow for the direct introduction of the methylthio group at the C-4 position of 2,6-dichloropyridine (B45657). Furthermore, modern catalytic systems, including transition-metal-free methods, could offer more sustainable alternatives to classical approaches. acs.org The development of one-pot, multi-component reactions, which have been successful for other highly substituted pyridines, represents another fertile ground for exploration. nih.gov
| Potential Synthetic Strategy | Description | Potential Advantages |
| Late-Stage C-H Thiolation | Direct introduction of a methylthio group onto a pre-existing 2,6-dichloropyridine ring using modern C-H activation or functionalization techniques. | Atom economy, reduced step count, access to analogues. |
| Ring-Interruption/Re-annulation | Temporarily breaking the pyridine C-N bond to create a more reactive linear intermediate, followed by functionalization and ring closure. acs.org | Access to otherwise difficult substitution patterns under mild conditions. acs.org |
| Flow Chemistry Synthesis | Continuous manufacturing process offering precise control over reaction parameters (temperature, pressure, stoichiometry). | Improved safety, scalability, and yield; potential for rapid optimization. |
| Enzymatic Synthesis | Use of biocatalysts to perform selective transformations, potentially offering high chemo- and regioselectivity under green conditions. | High selectivity, environmental sustainability, mild reaction conditions. |
Potential for Novel Reactivity and Selective Transformations
The trifunctional nature of this compound presents a fascinating challenge in chemoselectivity. The molecule features three primary sites for modification: the two chlorine atoms at C2 and C6, and the methylthio group at C4. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), while the sulfur atom can be oxidized or participate in metal-catalyzed cross-coupling reactions.
The two chlorine atoms are electronically distinct due to their positions relative to the nitrogen atom, but in many reactions of 2,6-dichloropyridines, they exhibit similar reactivity, often leading to mixtures of mono- and di-substituted products. researchgate.net A key area for future research is the development of methods for the selective mono-functionalization at either the C2 or C6 position. This could be achieved through the use of sterically hindered nucleophiles or directing groups.
The methylthio group offers another layer of reactivity. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone. acs.orgrsc.org These oxidized species are themselves excellent leaving groups, often more reactive towards nucleophiles than the original chloro groups. This sequential activation strategy could enable the synthesis of trisubstituted pyridines with three different functionalities, which are otherwise difficult to access. For example, a nucleophile could first displace a chloro group, followed by oxidation of the sulfide (B99878) to a sulfone, and subsequent displacement by a second, different nucleophile.
| Reactive Site | Transformation | Potential Outcome | Supporting Evidence (from related compounds) |
| C2/C6-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Introduction of N, O, S, or C-based nucleophiles. | Pyridine rings are prone to nucleophilic substitution at the C2 and C4 positions. nih.gov |
| C4-SMe | Oxidation to Sulfoxide/Sulfone | Activation of the C4 position for subsequent nucleophilic substitution. | Oxidation of aryl methyl sulfides is well-documented. rsc.orgrsc.orgnih.gov Sulfone groups are effective leaving groups in pyrimidines. arkat-usa.org |
| C4-SMe | Metal-Catalyzed Cross-Coupling | Formation of C-C bonds (e.g., Suzuki, Stille coupling). | Thioethers can participate in various cross-coupling reactions. |
| Pyridine Nitrogen | Quaternization/N-Oxide Formation | Alteration of electronic properties and solubility; activation of the ring towards other reactions. | The nitrogen atom in pyridine is basic and can be readily alkylated or oxidized. wikipedia.org |
Integration of Computational Methods for Rational Design
Computational chemistry offers powerful tools to predict and rationalize the behavior of this compound, accelerating the design of new derivatives and experiments. Density Functional Theory (DFT) can be employed to understand the molecule's intrinsic properties and reactivity.
For instance, DFT calculations can predict the Lowest Unoccupied Molecular Orbital (LUMO) distribution to forecast the most likely site for nucleophilic attack. In dichloropyrimidines and dichloropyridines, the regioselectivity of SNAr reactions is highly sensitive to the electronic influence of other substituents, a phenomenon that can be accurately modeled. wuxiapptec.com Such calculations could guide the development of selective functionalization strategies for this compound. Furthermore, DFT can be used to calculate bond dissociation energies and heats of formation, providing insights into the thermal stability of novel derivatives, which is particularly relevant for applications in materials science. researchgate.net
In the context of drug discovery, molecular docking simulations are indispensable. By docking derivatives of this compound into the active sites of biological targets like kinases or viral enzymes, researchers can predict binding affinities and modes. nih.govacs.orgacs.org This allows for the rational design of new compounds with enhanced potency and selectivity, prioritizing the most promising candidates for synthesis and biological evaluation. nih.govtandfonline.com
| Computational Method | Application Area | Specific Insights |
| Density Functional Theory (DFT) | Reactivity Prediction | Calculation of LUMO distribution to predict regioselectivity in SNAr reactions. nih.govresearchgate.net |
| DFT | Thermochemistry | Estimation of heats of formation and bond dissociation energies to assess stability. researchgate.net |
| Molecular Docking | Drug Design | Prediction of binding modes and affinities of derivatives with protein targets (e.g., kinases, proteases). acs.orgacs.org |
| ADME/T Prediction | Pharmacokinetics | In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles. acs.org |
Broadening the Scope of Applications in Chemical and Biological Sciences
The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of FDA-approved drugs. nih.govrsc.org Its ability to form hydrogen bonds, act as a ligand for metal ions, and serve as a stable aromatic core makes it highly valuable. nih.gov Given this, this compound is a prime starting point for creating new bioactive molecules. The three functional handles allow for the generation of a large chemical library through combinatorial synthesis, which can be screened for a wide range of biological activities.
Medicinal Chemistry : Pyridine derivatives have demonstrated broad therapeutic potential, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govresearchgate.net The dual chloro-substituents of the title compound are common features in kinase inhibitors, making it an attractive scaffold for developing new cancer therapies.
Agrochemicals : The pyridine ring is also a core component of many pesticides and herbicides. yufengchemicals.com New derivatives could be synthesized and screened for novel agrochemical applications, such as fungicides or plant growth regulators.
Materials Science : Heterocyclic aromatic compounds are of great interest for developing materials with novel electronic and optical properties. nih.gov By attaching chromophores or other functional groups, derivatives of this compound could be explored for use as fluorescent sensors, organic light-emitting diodes (OLEDs), or liquid crystals. nih.govmdpi.com
Catalysis : Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis. wikipedia.orgunimi.italfachemic.com The title compound can be used to synthesize novel pincer-type or bidentate ligands. The electronic properties of such ligands can be fine-tuned by modifying the substituents, which in turn can modulate the catalytic activity of the corresponding metal complexes in reactions like cross-coupling, hydrogenation, or polymerization. unimi.italfachemic.comrsc.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,6-dichloro-4-(methylthio)pyridine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves nucleophilic substitution at the 4-position of 2,6-dichloropyridine derivatives using methylthiol reagents. Optimization includes controlling reaction temperature (e.g., 60–80°C in aprotic solvents like dichloromethane) and stoichiometric ratios of reactants to minimize side products. Catalytic bases such as NaOH or K₂CO₃ enhance substitution efficiency . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Look for singlet peaks in the aromatic region (δ 7.0–8.5 ppm for pyridine protons) and a distinct methylthio (–SCH₃) signal at δ 2.5–3.0 ppm.
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching theoretical mass (C₆H₅Cl₂NS: ~209.95 g/mol).
- FT-IR : Absorbance bands for C–Cl (600–800 cm⁻¹) and C–S (650–750 cm⁻¹) stretching vibrations .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential release of toxic vapors.
- Storage : Store in airtight containers at 2–8°C, away from light and moisture to prevent decomposition .
- Waste Disposal : Neutralize acidic/basic residues before disposal. Incinerate halogenated waste in compliance with local regulations .
Advanced Research Questions
Q. How do substitution patterns (e.g., methylthio vs. pentafluoroethyl groups) influence the reactivity of 2,6-dichloro-4-substituted pyridines in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., –CF₂CF₃) deactivate the pyridine ring, reducing Suzuki coupling efficiency, while methylthio (–SCH₃) acts as a moderate electron donor. Use Pd(PPh₃)₄ catalyst with arylboronic acids in degassed THF/water (3:1) at 80°C. Monitor reaction progress via TLC (Rf = 0.4–0.6 in EtOAc/hexane). Compare yields and byproduct profiles to optimize ligand-metal ratios .
Q. What computational methods are suitable for predicting the environmental degradation pathways of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify vulnerable sites (e.g., C–S bond cleavage).
- Molecular Dynamics Simulations : Model hydrolysis kinetics in aqueous environments (pH 5–9) to predict half-lives.
- QSAR Models : Corporate logP (2.1) and HOMO-LUMO gaps to assess bioaccumulation potential and toxicity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm compound integrity (>99% purity).
- Assay Standardization : Replicate bioassays (e.g., antimicrobial MIC tests) under controlled conditions (pH 7.4, 37°C).
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch-dependent variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
